5-Methyl-2-[(1-{[2-(trifluoromethyl)phenyl]methyl}piperidin-4-yl)oxy]pyrimidine
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Overview
Description
5-Methyl-2-[(1-{[2-(trifluoromethyl)phenyl]methyl}piperidin-4-yl)oxy]pyrimidine is a complex organic compound that features a trifluoromethyl group, a piperidine ring, and a pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of Suzuki-Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon-carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex molecules.
Industrial Production Methods
Industrial production of this compound may involve large-scale application of the Suzuki-Miyaura coupling reaction, utilizing boron reagents and palladium catalysts. The reaction conditions are optimized to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
5-Methyl-2-[(1-{[2-(trifluoromethyl)phenyl]methyl}piperidin-4-yl)oxy]pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly at the trifluoromethyl group and the piperidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
5-Methyl-2-[(1-{[2-(trifluoromethyl)phenyl]methyl}piperidin-4-yl)oxy]pyrimidine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with various biological activities.
Mechanism of Action
The mechanism of action of 5-Methyl-2-[(1-{[2-(trifluoromethyl)phenyl]methyl}piperidin-4-yl)oxy]pyrimidine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group plays a crucial role in enhancing the compound’s lipophilicity and metabolic stability, which can affect its binding affinity to target proteins and enzymes. The piperidine and pyrimidine rings contribute to the compound’s overall structural stability and reactivity.
Comparison with Similar Compounds
Similar Compounds
2-Methyl-4-[4-methyl-2-[4-(trifluoromethyl)phenyl]-5-thiazolyl]methylthio]phenoxyacetic acid: This compound also contains a trifluoromethyl group and exhibits similar biological activities.
5-((3-(Trifluoromethyl)piperidin-1-yl)methyl)pyrimidine: Shares structural similarities with the target compound and is used in similar applications.
Uniqueness
5-Methyl-2-[(1-{[2-(trifluoromethyl)phenyl]methyl}piperidin-4-yl)oxy]pyrimidine is unique due to its specific combination of functional groups and rings, which confer distinct chemical and biological properties. The presence of the trifluoromethyl group enhances its stability and reactivity, making it a valuable compound in various fields of research and industry.
Properties
IUPAC Name |
5-methyl-2-[1-[[2-(trifluoromethyl)phenyl]methyl]piperidin-4-yl]oxypyrimidine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20F3N3O/c1-13-10-22-17(23-11-13)25-15-6-8-24(9-7-15)12-14-4-2-3-5-16(14)18(19,20)21/h2-5,10-11,15H,6-9,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QPUUOBXCCPOZEH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(N=C1)OC2CCN(CC2)CC3=CC=CC=C3C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20F3N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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